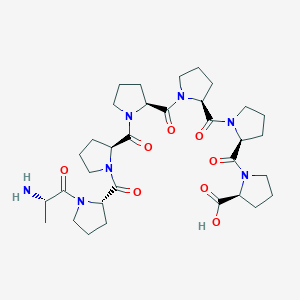
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- is a complex peptide composed of multiple proline residues and an alanine residue Proline is a unique amino acid due to its cyclic structure, which plays a crucial role in protein folding and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize recombinant DNA technology to express the peptide in microbial systems, followed by purification.
化学反应分析
Types of Reactions
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: Proline residues can be oxidized to hydroxyproline, which is important in collagen stability.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ascorbic acid under mild conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products
Hydroxyproline: Formed from the oxidation of proline residues.
Modified Peptides: Resulting from substitution reactions to introduce new functional groups.
科学研究应用
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of collagen and other biomaterials.
作用机制
The mechanism of action of L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- involves its interaction with cellular proteins and enzymes. Proline residues induce conformational changes in proteins, affecting their stability and function. The cyclic structure of proline restricts the flexibility of the peptide chain, influencing protein folding pathways and interactions with molecular targets.
相似化合物的比较
Similar Compounds
L-Proline: A single amino acid with similar structural properties.
L-Alanyl-L-proline: A dipeptide with one alanine and one proline residue.
Hydroxyproline: An oxidized form of proline found in collagen.
Uniqueness
L-Proline, L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl- is unique due to its repetitive proline residues, which confer distinct structural and functional properties. This makes it particularly valuable in studies of protein folding and stability, as well as in the development of peptide-based materials and therapeutics.
属性
CAS 编号 |
334869-53-3 |
|---|---|
分子式 |
C33H49N7O8 |
分子量 |
671.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H49N7O8/c1-20(34)27(41)35-14-2-8-21(35)28(42)36-15-3-9-22(36)29(43)37-16-4-10-23(37)30(44)38-17-5-11-24(38)31(45)39-18-6-12-25(39)32(46)40-19-7-13-26(40)33(47)48/h20-26H,2-19,34H2,1H3,(H,47,48)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
SMTJGWZFBFBHLI-OLDNPOFQSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


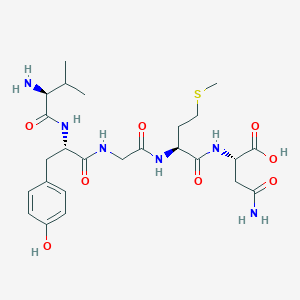
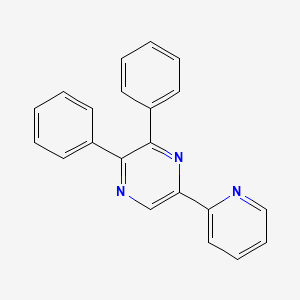
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
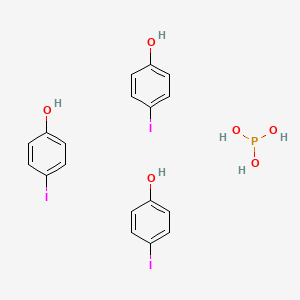
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
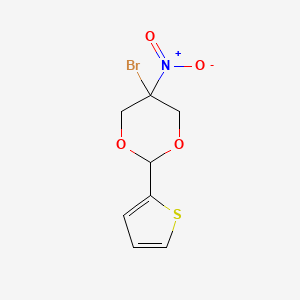
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
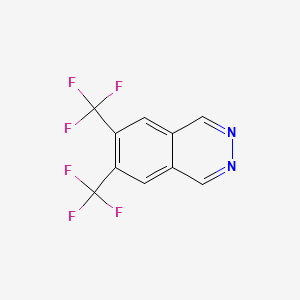
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
